molecular formula C21H20N4O2S2 B11130632 2-{(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile

2-{(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11130632
M. Wt: 424.5 g/mol
InChI Key: SHJZVAIVHZJTBQ-GHRIWEEISA-N
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Description

2-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes thiazolidine, oxazole, and piperidine rings

Preparation Methods

The synthesis of 2-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the thiazolidine and oxazole rings, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under mild conditions using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole and thiazolidine rings. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate cellular processes through its unique structural features.

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups. Similar compounds include:

    Thiazolidine derivatives: Known for their biological activities.

    Oxazole derivatives: Used in medicinal chemistry for their pharmacological properties.

    Piperidine derivatives: Commonly found in various therapeutic agents.

Properties

Molecular Formula

C21H20N4O2S2

Molecular Weight

424.5 g/mol

IUPAC Name

2-[(E)-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C21H20N4O2S2/c22-14-16-20(24-10-5-2-6-11-24)27-18(23-16)13-17-19(26)25(21(28)29-17)12-9-15-7-3-1-4-8-15/h1,3-4,7-8,13H,2,5-6,9-12H2/b17-13+

InChI Key

SHJZVAIVHZJTBQ-GHRIWEEISA-N

Isomeric SMILES

C1CCN(CC1)C2=C(N=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C#N

Canonical SMILES

C1CCN(CC1)C2=C(N=C(O2)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C#N

Origin of Product

United States

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